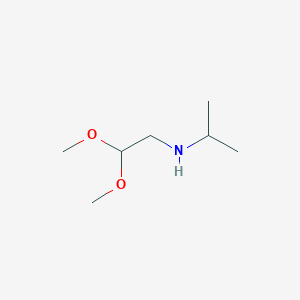
N-(2,2-Dimethoxyethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethoxyethyl)(propan-2-yl)amine is an organic compound with the molecular formula C7H17NO2 It is a secondary amine where the nitrogen atom is bonded to a 2,2-dimethoxyethyl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethoxyethyl)(propan-2-yl)amine can be achieved through several methods. One common approach involves the reaction of 2,2-dimethoxyethanol with isopropylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired amine as the primary product.
Industrial Production Methods
In an industrial setting, the production of (2,2-dimethoxyethyl)(propan-2-yl)amine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethoxyethyl)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield simpler amines or other reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(2,2-Dimethoxyethyl)(propan-2-yl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-dimethoxyethyl)(propan-2-yl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethoxyethyl)(methyl)amine
- (2,2-Dimethoxyethyl)(ethyl)amine
- (2,2-Dimethoxyethyl)(butyl)amine
Uniqueness
(2,2-Dimethoxyethyl)(propan-2-yl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the 2,2-dimethoxyethyl and propan-2-yl groups allows for unique interactions and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)propan-2-amine |
InChI |
InChI=1S/C7H17NO2/c1-6(2)8-5-7(9-3)10-4/h6-8H,5H2,1-4H3 |
InChI Key |
FUJWQGZPBSWGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


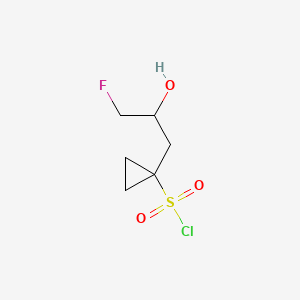
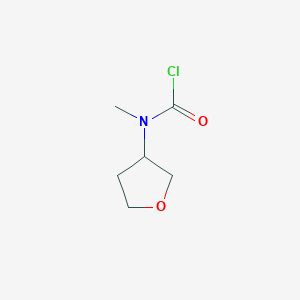
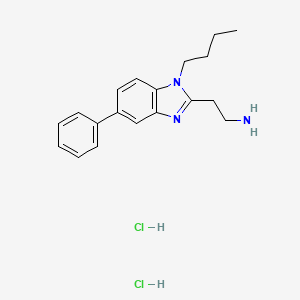
![5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid](/img/structure/B13630681.png)

![(1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylicacid](/img/structure/B13630690.png)
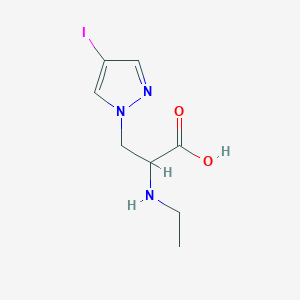
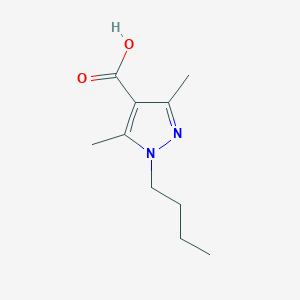

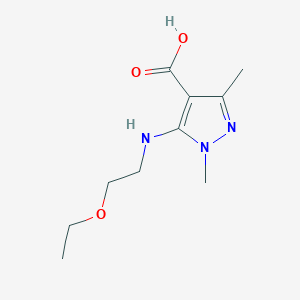
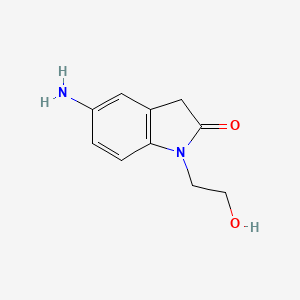
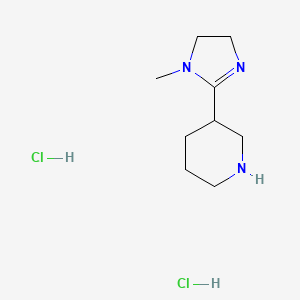
![Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13630728.png)

